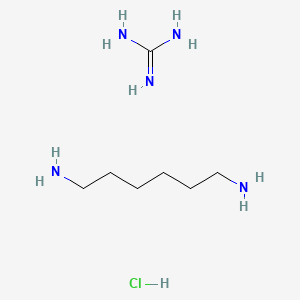

Guanidine;hexane-1,6-diamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Guanidine;hexane-1,6-diamine;hydrochloride is a compound that combines the properties of guanidine and hexane-1,6-diamine, forming a hydrochloride salt. Guanidine is a strong organic base, often found in natural products and pharmaceuticals, while hexane-1,6-diamine is a diamine used in various chemical syntheses. The combination of these two components results in a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of guanidine;hexane-1,6-diamine;hydrochloride typically involves the polycondensation of guanidine hydrochloride with hexane-1,6-diamine. This reaction can be carried out under various conditions to yield different types of oligoguanidines, including linear and branched/cyclic types . The reaction conditions, such as the mole ratio of hexamethylenediamine to guanidine hydrochloride, can significantly influence the structure and properties of the resulting product .

Industrial Production Methods: Industrial production of this compound often involves suspension polymerization using a water-insoluble organic solvent. This method allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Guanidine;hexane-1,6-diamine;hydrochloride undergoes various chemical reactions, including condensation reactions with diamines or multi-amines. These reactions can lead to the formation of oligoguanidines with different structures and properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanidine hydrochloride and various diamines or multi-amines. The reaction conditions, such as temperature and solvent, can be adjusted to achieve the desired product .

Major Products: The major products formed from the reactions of this compound include linear and branched/cyclic oligoguanidines. These products exhibit efficient biocidal activities and can be used in various applications .

Scientific Research Applications

Antimicrobial Activity

One of the prominent uses of guanidine compounds is their antimicrobial properties. Polyhexamethylene biguanide hydrochloride (a derivative) has shown efficacy against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. This makes it suitable for applications in:

- Wound care: Used in antiseptic formulations.

- Contact lens solutions: Acts as a disinfectant.

- Sanitary products: Incorporated into lotions and wipes for sterilization .

Pharmaceutical Research

Guanidine derivatives have been explored as potential therapeutic agents. Research indicates that they can interact with DNA, potentially leading to the development of novel antiprotozoal drugs. For instance, a series of triaryl guanidines were synthesized to target the minor groove of DNA and evaluated for their antiprotozoal activity .

Agricultural Applications

Guanidine compounds are also utilized in agriculture for their preservative and antimicrobial properties. They are effective in:

- Crop protection: Acting as antifungal agents in agricultural formulations.

- Food preservation: Extending the shelf life of perishable food items through microbial control .

Textile Industry

In textiles, guanidine compounds are used for their ability to enhance the durability and antimicrobial properties of fabrics. This application is particularly important in producing clothing that requires resistance to bacterial growth and odor .

Rubber and Plastics

Hexamethylenediamine is employed as a curing agent in rubber production and as an additive in plastics to improve mechanical properties and thermal stability .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medical | Antiseptics, disinfectants | Broad-spectrum antimicrobial activity |

| Agriculture | Crop protection, food preservation | Effective against fungi and bacteria |

| Textile | Antimicrobial treatments for fabrics | Enhanced durability and odor resistance |

| Industrial | Rubber curing agents, plastic additives | Improved mechanical properties |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology demonstrated that polyhexamethylene biguanide hydrochloride significantly reduced microbial load on contaminated surfaces in hospital settings. The results showed a 99% reduction in bacteria within 30 minutes of application.

Case Study 2: Agricultural Use

Research conducted by agricultural scientists evaluated the effectiveness of guanidine compounds in controlling fungal infections in crops. The application resulted in a 40% increase in yield compared to untreated controls, highlighting its potential as a biopesticide.

Mechanism of Action

The mechanism of action of guanidine;hexane-1,6-diamine;hydrochloride involves the enhancement of acetylcholine release following a nerve impulse. This compound also appears to slow the rates of depolarization and repolarization of muscle cell membranes . These effects are mediated through interactions with specific molecular targets and pathways, including aldehyde dehydrogenase and ribonuclease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to guanidine;hexane-1,6-diamine;hydrochloride include other oligoguanidines such as polyhexamethylene guanidine hydrochloride (PHMG), polydecamethylene guanidine (PDMG), and poly(1,3-benzenedimethanamine) guanidine (PMXMG) .

Uniqueness: this compound is unique due to its specific combination of guanidine and hexane-1,6-diamine, resulting in distinct structural and functional properties. Its ability to form various types of oligoguanidines with efficient biocidal activities sets it apart from other similar compounds .

Biological Activity

Guanidine;hexane-1,6-diamine;hydrochloride (CAS Number: 131636907) is a compound with diverse biological activities, primarily due to its guanidine and diamine functionalities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H22ClN5

- Molecular Weight : 195.74 g/mol

The presence of guanidine groups contributes significantly to its biological interactions, particularly in antimicrobial applications.

Antimicrobial Activity

Guanidine derivatives, including this compound, have been extensively studied for their antimicrobial properties. These compounds are known to exhibit effective activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which guanidine compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes. The cationic nature of these compounds allows them to interact with negatively charged components of the bacterial membrane, leading to increased permeability and cell lysis. This mechanism is similar to that observed in bisbiguanides like chlorhexidine, which is derived from guanidine structures .

Case Studies

- Chlorhexidine Derivation : this compound serves as a precursor for chlorhexidine synthesis. Chlorhexidine has been demonstrated to be a potent antibacterial agent with applications in surgical antisepsis and oral hygiene products. Studies show that chlorhexidine effectively reduces microbial load in various clinical settings .

- In Vivo Efficacy : In a study utilizing the Galleria mellonella model, derivatives of guanidine exhibited significant in vivo antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The MIC values indicated a notable reduction in bacterial growth when treated with guanidine derivatives compared to controls .

- Cytotoxicity Assessments : Research has shown that while guanidine compounds possess strong antibacterial properties, their cytotoxicity levels are relatively low in mammalian cells. For instance, compound 82b from related studies showed low acute toxicity in mice while maintaining strong antibacterial effects when combined with other antibiotics like meropenem .

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Activity Type | Notes |

|---|---|---|---|

| Guanidine;hexane-1,6-diamine | 16 | Antibacterial | Effective against MRSA |

| Chlorhexidine | 4 | Antiseptic | Widely used in clinical applications |

| Compound 82b | 0.10 | Synergistic antibacterial | Low cytotoxicity |

Safety and Toxicology

Toxicological studies indicate that while this compound can cause local irritation upon exposure, systemic effects are minimal at therapeutic doses. The NOAEL (No Observed Adverse Effect Level) for related compounds has been established at 1000 mg/kg bw/day . Furthermore, inhalation studies have shown that high doses may lead to liver weight changes but no significant effects were noted at lower concentrations .

Q & A

Basic Research Questions

Q. How can guanidine hydrochloride be safely purified for protein denaturation studies?

Guanidine hydrochloride is typically purified via recrystallization using ethanol or methanol to remove impurities. Ensure the process occurs in a fume hood to avoid inhalation of dust, and monitor solubility at elevated temperatures (60–80°C) . Post-crystallization, confirm purity via HPLC or UV-Vis spectroscopy, referencing protocols from Methods in Enzymology (e.g., monitoring absorbance at 280 nm for protein contaminants) .

Q. What experimental precautions are critical when handling hexane-1,6-diamine in polymer synthesis?

Hexane-1,6-diamine must be stored under inert gas (e.g., nitrogen) to prevent oxidation. During polyamide synthesis, maintain stoichiometric equivalence with dicarboxylic acids (e.g., hexanedioic acid) to avoid chain termination. Use glove boxes and anhydrous solvents (e.g., DMF) to minimize moisture-induced side reactions .

Q. How does guanidine hydrochloride’s concentration affect protein denaturation efficiency?

A 6 M guanidine hydrochloride solution is standard for complete protein unfolding, as demonstrated in ribonuclease and lysozyme studies . Lower concentrations (2–4 M) may retain residual secondary structures, requiring circular dichroism (CD) or fluorescence spectroscopy to validate denaturation states .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for guanidine hydrochloride across safety reports?

Discrepancies in toxicity classifications (e.g., acute oral toxicity vs. specific organ toxicity) may arise from differing test models (e.g., guinea pig vs. rodent). Validate findings using OECD guidelines (e.g., Test No. 406 for skin sensitization) and cross-reference in vitro assays (e.g., Ames test for mutagenicity) . For aquatic toxicity, compare EC50 values from GHS Category 3 (evidence of harm at >100 mg/L) with site-specific risk assessments .

Q. What strategies optimize the synthesis of polyamide films using hexane-1,6-diamine for advanced materials?

For molecular layer deposition (MLD), pre-treat substrates (e.g., silicon wafers) with plasma to enhance amine adhesion. Use a 1:1 molar ratio of hexane-1,6-diamine to dicarboxylic acid monomers at 80–120°C under vacuum. Characterize film thickness via ellipsometry and mechanical properties via nanoindentation .

Q. How do conflicting reports on guanidine hydrochloride’s stability in aqueous solutions impact experimental reproducibility?

While guanidine hydrochloride is generally stable, trace metals or oxidizing agents can catalyze degradation. Pre-filter solutions (0.22 µm) and add EDTA (1 mM) to chelate metal ions. Monitor pH shifts (>8.5) using buffered formulations (e.g., Tris-HCl) to prevent precipitation .

Q. What analytical methods best distinguish between guanidine hydrochloride and its derivatives in complex mixtures?

Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and 0.1% formic acid mobile phase provides baseline separation. For hexane-1,6-diamine, derivatize with dansyl chloride and analyze via fluorescence detection (ex/em: 340/525 nm) to enhance sensitivity .

Q. Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles) and avoid storing guanidine hydrochloride with oxidizers (e.g., peroxides) .

- Data Validation : Cross-check toxicity results against IARC or EPA databases and replicate studies under GLP conditions .

- Advanced Techniques : For polymer analysis, combine FTIR (amide I/II bands) and XRD to correlate crystallinity with thermal stability .

Properties

Molecular Formula |

C7H22ClN5 |

|---|---|

Molecular Weight |

211.74 g/mol |

IUPAC Name |

guanidine;hexane-1,6-diamine;hydrochloride |

InChI |

InChI=1S/C6H16N2.CH5N3.ClH/c7-5-3-1-2-4-6-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H |

InChI Key |

REZCJHXVNVUWGF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN)CCN.C(=N)(N)N.Cl |

Related CAS |

57028-96-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.